2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine
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Overview
Description
2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a furyl and a methoxy substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable furyl aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazo[1,2-a]pyridine core. The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The furyl ring can be oxidized to form corresponding furyl ketones or carboxylic acids.
Reduction: The nitro derivatives of this compound can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur at the imidazo[1,2-a]pyridine ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophilic reagents such as bromine, nitric acid, or diazonium salts.
Major Products
Oxidation: Furyl ketones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro derivatives.
Scientific Research Applications
2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Furyl)imidazo[1,2-a]pyridine
- 5-Methoxyimidazo[1,2-a]pyridine
- 2-(2-Furyl)-5-nitroimidazo[1,2-a]pyridine
Uniqueness
2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both the furyl and methoxy groups, which can influence its electronic properties and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent compared to similar compounds .
Properties
Molecular Formula |
C12H10N2O2 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-(furan-2-yl)-5-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H10N2O2/c1-15-12-6-2-5-11-13-9(8-14(11)12)10-4-3-7-16-10/h2-8H,1H3 |
InChI Key |
MSIVFNVIMFEGGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC(=CN21)C3=CC=CO3 |
Origin of Product |
United States |
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